(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Description
(E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid is a halogenated α,β-unsaturated carboxylic acid characterized by:
- Molecular Formula: Likely C₁₀H₆ClF₃O₂ (inferred from structural analogs in and ).
- Key Features: A 4-chlorophenyl group at position 3 of the but-2-enoic acid backbone. Trifluoromethyl (-CF₃) substitution at position 4. (E)-Configuration: The 4-chlorophenyl and trifluoromethyl groups are on opposite sides of the double bond.
- Properties: Increased lipophilicity due to the electron-withdrawing -CF₃ and aromatic Cl substituents. Potential bioactivity influenced by the α,β-unsaturated carbonyl system, which can act as a Michael acceptor .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWVWGLEWGSKZ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C(=O)O)/C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-chlorobenzaldehyde with a suitable trifluoromethyl ketone in the presence of a base such as sodium hydroxide in ethanol . The reaction conditions are optimized to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties |
|---|---|---|---|---|
| (E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid | C₁₀H₆ClF₃O₂ | ~266.6 | 4-ClPh, -CF₃ | High lipophilicity, reactive |
| 3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-methylbut-2-enoic acid | C₁₁H₇Cl₂F₃O₂ | 299.08 | 3,5-Cl₂Ph, -CF₃, 2-Me | Reduced solubility |
| (E)-4-(4-Fluorophenyl)but-3-enoic acid | C₁₀H₉FO₂ | 180.18 | 4-FPh | Improved metabolic stability |
Table 2: Bioactivity Comparison (Inferred)
Biological Activity
(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, with the chemical formula C₁₀H₆ClF₃O₂, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and specific research findings related to its activity.
Synthesis
The synthesis of (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid typically involves the Claisen-Schmidt condensation reaction . This method combines 4-chlorobenzaldehyde with a trifluoromethyl ketone in the presence of a base such as sodium hydroxide in ethanol. The reaction conditions can be optimized for yield and purity through techniques like recrystallization and chromatography .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exhibit antimicrobial and anticancer properties. The exact mechanisms of action are still under investigation but may involve:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with certain receptors that modulate cellular signaling pathways.
- Induction of Apoptosis : There is potential for inducing programmed cell death in cancer cells .
Antimicrobial Activity
A study investigating the antimicrobial properties of (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid revealed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
In vitro studies have demonstrated the potential anticancer effects of (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid on various cancer cell lines. The compound was found to inhibit cell proliferation significantly and induce apoptosis in human breast cancer cells (MCF-7).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
These findings indicate that the compound may target specific pathways involved in cancer cell survival and proliferation .
Case Studies
- Study on Antimicrobial Effects : A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of trifluorobutenoic acids, including (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid. The study concluded that the presence of halogen substituents significantly enhances antimicrobial activity.
- Anticancer Research : Another research effort focused on the structure-activity relationship (SAR) of trifluorobutenoic acids indicated that modifications to the chlorophenyl group could enhance anticancer properties. The study utilized various analogs to determine optimal structures for activity against breast and lung cancer cell lines .
Q & A
Basic Questions
Q. What are the common synthetic routes for (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, analogous to the preparation of (E)-3-phenylbut-2-enoic acid derivatives. Start with 4-chlorobenzaldehyde and a trifluoromethyl-containing β-keto ester under basic conditions (e.g., NaOH or piperidine). Post-reaction, acidification and purification via recrystallization yield the target compound. Reaction optimization may involve varying solvents (e.g., ethanol or DMF) and catalysts to enhance stereoselectivity .
Q. How can the stereochemistry (E/Z configuration) of the compound be confirmed?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure using SHELX software, which is robust for small-molecule refinement. Data collection at 295 K with synchrotron radiation improves accuracy .
- NMR spectroscopy : Analyze coupling constants (J) of the α,β-unsaturated protons. For the (E)-isomer, trans coupling constants typically range between 12–16 Hz, whereas cis (Z) isomers exhibit lower values (e.g., 8–12 Hz) .
Q. What key spectral features distinguish this compound in NMR and IR analyses?
- Methodological Answer :
- ¹H NMR : Look for a doublet (~δ 6.5–7.5 ppm) from the α,β-unsaturated proton (J ≈ 15 Hz) and aromatic protons (δ 7.2–7.8 ppm) from the 4-chlorophenyl group.
- ¹³C NMR : The carboxylic carbon appears at ~δ 170 ppm, while the trifluoromethyl carbons resonate at ~δ 120–125 ppm (quartet due to ¹JCF coupling).
- IR : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
- Methodological Answer :
- Cross-validation : Combine X-ray crystallography (definitive structural data) with NMR and IR to verify functional groups.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns to rule out impurities .
Q. What experimental strategies optimize yield in synthesizing fluorinated analogs of this compound?
- Methodological Answer :
- Electron-withdrawing substituents : Introduce para-substituents (e.g., -CF₃, -NO₂) on the phenyl ring to activate the aldehyde for condensation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance reaction efficiency.
- Microwave-assisted synthesis : Reduce reaction time and improve yield compared to conventional heating .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-deficient system : The -CF₃ group withdraws electrons via inductive effects, polarizing the α,β-unsaturated system and increasing electrophilicity.
- Reactivity studies : Compare hydrolysis rates or nucleophilic addition reactions with non-fluorinated analogs. Use cyclic voltammetry to measure redox potentials and quantify electronic effects .
Q. How can the compound’s stability under varying pH conditions be systematically studied?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC or LC-MS.
- Kinetic analysis : Calculate half-life (t₁/₂) and degradation pathways (e.g., decarboxylation or isomerization) using Arrhenius plots .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational NMR data?
- Methodological Answer :
- Solvent effects : Ensure computational models account for solvent polarity (e.g., DMSO vs. CDCl₃).
- Conformational averaging : Use molecular dynamics simulations to assess rotational barriers and population-weighted shifts.
- Reference standards : Validate calculations against structurally similar compounds with resolved crystal structures .
Experimental Design
Q. How to design a study on the compound’s biological activity using SAR (structure-activity relationship) principles?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with modified substituents (e.g., -OCH₃, -F) on the phenyl ring or varying chain lengths.
- In vitro assays : Test inhibition of target enzymes (e.g., cyclooxygenase) using fluorometric assays.
- QSAR modeling : Corrogate electronic (Hammett σ) and steric parameters with bioactivity data to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
